molecular formula C18H27ClN4O2S B1662291 Mesulergine hydrochloride CAS No. 72786-12-0

Mesulergine hydrochloride

Cat. No. B1662291
CAS RN: 72786-12-0
M. Wt: 399 g/mol
InChI Key: HANSYUJEPWNHIM-IVMONYBCSA-N
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Description

Mesulergine hydrochloride, also known as CU 32-085 hydrochloride, is a solid compound . It belongs to the ergoline group of drugs . It acts on serotonin and dopamine receptors . Specifically, it is an agonist of dopamine D2-like receptors and serotonin 5-HT6 receptors and an antagonist of serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors .


Molecular Structure Analysis

The molecular structure of Mesulergine hydrochloride has been studied using high-resolution X-ray diffraction measurements . These studies have helped map the electron deformation density of the compound .


Chemical Reactions Analysis

While specific chemical reactions involving Mesulergine hydrochloride are not detailed in the search results, an experimental charge density study suggests that a region of negative electrostatic potential near a nitrogen atom in the NHSO2N(CH3)2 substituent would be reactive toward electrophilic attack .


Physical And Chemical Properties Analysis

Mesulergine hydrochloride is a white solid with a melting point at 243°C, and it is soluble in water . It’s a semi-synthetic 8-amino-ergoline derivative .

properties

IUPAC Name

(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S.ClH/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13;/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3;1H/t13-,15+,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANSYUJEPWNHIM-IVMONYBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64795-35-3 (Parent)
Record name Mesulergine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40223115
Record name Mesulergine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesulergine hydrochloride

CAS RN

72786-12-0
Record name Sulfamide, N′-[(8α)-1,6-dimethylergolin-8-yl]-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72786-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesulergine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesulergine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
N Zhu, CLK Stevens, ED Stevens - Journal of Chemical Crystallography, 2005 - Springer
… to map the electron deformation density of mesulergine hydrochloride, a dopamine agonist. A … of electron density in mesulergine hydrochloride. Molecular electrostatic potentials have …
Number of citations: 7 link.springer.com
N Zhu, LA Johnson, J White, CL Klein-Stevens - Structural Chemistry, 2002 - Springer
… In conclusion, we have determined the X-ray crystal structures of mesulergine hydrochloride, III, pergolide methanesulfonate, IV, and dihydroergocriptine hydrate, V. The ergoline ring …
Number of citations: 3 link.springer.com
EJ Pappert, CG Goetz, TQ Vu, ZD Ling, S Leurgans… - Neurology, 1999 - AAN Enterprises
… of mesulergine hydrochloride inhibited … mesulergine hydrochloride (simultaneous 95% CIs, 42.61 to 97.51 for methiothepin mesylate and 2.75 to 57.65 for mesulergine hydrochloride; …
Number of citations: 31 n.neurology.org
EJ Pappert, CG Goetz, GT Stebbins, M Belden… - European journal of …, 1998 - Elsevier
… With mesulergine hydrochloride, there was a significant effect of drug dose on myoclonic jumping behavior (main effect of dose), F[6,323]=102.46, p<0.0001. There was also a …
Number of citations: 28 www.sciencedirect.com
P Schoeffter, D Hoyer - European journal of pharmacology, 1991 - Elsevier
Oxymetazoline was recognized with nanomolar affinity by 5-HT 1A , 5-HT 1B and 5-HT 1D binding sites and mimicked the effects of 5-hydroxytryptamine with about the same potency …
Number of citations: 51 www.sciencedirect.com
AS Taft, FA Norante, TP Yoshino - Experimental parasitology, 2010 - Elsevier
… Other compounds in the serotonergic class causing delayed transformation include serotonin ligands (N-ω-methyl-5-hydroxytryptamine oxalate salt and mesulergine hydrochloride) and …
Number of citations: 40 www.sciencedirect.com
JA Watson, AC Elliott, PD Brown - Cell calcium, 1995 - Elsevier
… receptor antagonists were examined, eg mesulergine hydrochloride (Sandoz-Pharma Ltd), … of mesulergine hydrochloride. This work was supported by a grant from the Wellcome Trust. …
Number of citations: 32 www.sciencedirect.com
D Cussac, A Newman-Tancredi, Y Quentric… - Naunyn-Schmiedeberg's …, 2000 - Springer
6-chloro-5-methyl-1-[6-(2-methylpyridin-3-yloxy) pyridin-3-ylcarbamoyl] indoline (SB242,084) is a novel, selective 5-HT 2C receptor antagonist, but its actions at these sites have been …
Number of citations: 12 link.springer.com
P De Vries, A Sánchez-López, D Centurión… - European journal of …, 1998 - Elsevier
In vagosympathectomised dogs pre-treated intravenously (iv) with mesulergine (300 μg/kg), 1-min intracarotid (ic) infusions of 5-hydroxytryptamine (5-HT; 0.3–30 μg/min) and …
Number of citations: 57 www.sciencedirect.com
P Gupta, J Scatchard, C Napier, A McHarg… - European journal of …, 1999 - Elsevier
The functional activity of eletriptan ((R)-3-(1-methyl-2-pyrrolidinylmethyl)-5-[2-(phenylsulphonyl)ethyl]-1H-indole) at the contractile serotonin (5-hydroxytryptamine; 5-HT) `1B-like' …
Number of citations: 33 www.sciencedirect.com

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